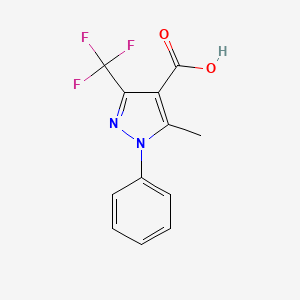
Cyclohexyl(3-(trifluoromethyl)phenyl)methanol
Descripción general
Descripción
Cyclohexyl(3-(trifluoromethyl)phenyl)methanol is an organic compound characterized by a cyclohexyl group attached to a 3-(trifluoromethyl)phenyl ring, with a hydroxyl group (-OH) attached to the methylene bridge
Synthetic Routes and Reaction Conditions:
Bromination and Grignard Reaction: The synthesis can begin with the bromination of cyclohexanol to form cyclohexyl bromide, which is then reacted with magnesium to form the Grignard reagent. This reagent is subsequently reacted with 3-(trifluoromethyl)benzaldehyde to yield the target compound.
Reduction of Ketones: Another approach involves the reduction of 3-(trifluoromethyl)phenyl ketone using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding aldehyde or further reduce it to the cyclohexyl group.
Substitution: The hydroxyl group can be substituted with various nucleophiles, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Cyclohexyl(3-(trifluoromethyl)phenyl)ketone or Cyclohexyl(3-(trifluoromethyl)phenyl)carboxylic acid.
Reduction: Cyclohexyl(3-(trifluoromethyl)phenyl)aldehyde.
Substitution: Cyclohexyl(3-(trifluoromethyl)phenyl)methyl ether or ester.
Aplicaciones Científicas De Investigación
Cyclohexyl(3-(trifluoromethyl)phenyl)methanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Cyclohexyl(3-(trifluoromethyl)phenyl)methanol exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparación Con Compuestos Similares
Cyclohexyl(3-(trifluoromethyl)phenyl)ketone
Cyclohexyl(3-(trifluoromethyl)phenyl)carboxylic acid
Cyclohexyl(3-(trifluoromethyl)phenyl)aldehyde
Uniqueness: Cyclohexyl(3-(trifluoromethyl)phenyl)methanol is unique due to its hydroxyl group, which imparts different chemical reactivity compared to its ketone, carboxylic acid, and aldehyde counterparts. This hydroxyl group allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
cyclohexyl-[3-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h4,7-10,13,18H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMFDIJIVJBNDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=CC=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-indole](/img/structure/B7847566.png)











